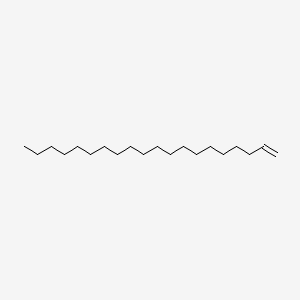

1-Eicosene

Description

Properties

IUPAC Name |

icos-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3H,1,4-20H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMFXQBUQXONLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27323-11-1 | |

| Record name | 1-Eicosene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27323-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029257 | |

| Record name | 1-Eicosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Melting point = 28.5 deg C; [ChemIDplus] Solid; mp = 26-30 deg C; [Aldrich MSDS] | |

| Record name | 1-Eicosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000106 [mmHg] | |

| Record name | 1-Eicosene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3452-07-1, 27400-78-8, 52439-84-6, 93924-10-8 | |

| Record name | 1-Eicosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3452-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003452071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052439846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C20-24 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-EICOSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Eicosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icos-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-EICOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHH7ZD637 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synonyms for 1-Eicosene (e.g., 1-Icosene, alpha-Eicosene)

High-Purity Alpha Olefins in Chemical Synthesis and Drug Development [1]

Executive Summary

1-Eicosene (C₂₀H₄₀) is a linear alpha-olefin (LAO) characterized by a terminal double bond and a 20-carbon hydrophobic chain.[1][2] While historically utilized in industrial lubrication and drilling fluid formulations, its utility has expanded into pharmaceutical research as a critical intermediate for lipophilic drug modification.[1] This guide provides a rigorous technical analysis of 1-Eicosene, establishing protocols for its identification, synthesis, and application in lipid-drug conjugation.[1]

Part 1: Nomenclature and Chemical Identity

The nomenclature of C20 olefins often causes confusion due to the historical shift from "Eicos-" to the IUPAC-preferred "Icos-".[1] Researchers must recognize that 1-Eicosene and 1-Icosene are identical chemical entities.[1]

Synonyms and Identifiers

| Identifier Type | Value | Context |

| IUPAC Name | 1-Icosene | Preferred IUPAC 2013 spelling (removes the initial 'E').[1] |

| Common Name | 1-Eicosene | Standard industrial and commercial designation.[1] |

| Alt. Synonyms | "Alpha" denotes the terminal double bond; "Cetyl" refers to the C16 chain attached to ethylene.[1] | |

| CAS Registry | 3452-07-1 | Unique numerical identifier for the specific 1-isomer.[1][3][4][5] |

| EC Number | 222-374-6 | European Community registration.[1] |

| InChI Key | VAMFXQBUQXONLZ-UHFFFAOYSA-N | Standardized molecular fingerprint.[1][2][6][5] |

Structural Taxonomy

The following diagram illustrates the chemical classification and structural relationships of 1-Eicosene.

Figure 1: Structural taxonomy distinguishing Linear Alpha Olefins (LAO) from internal and branched isomers.[1]

Part 2: Physicochemical Profile

1-Eicosene exists at the boundary of solid and liquid phases at standard room temperature, necessitating precise temperature control during handling.[1]

| Property | Value | Technical Note |

| Molecular Formula | C₂₀H₄₀ | Linear chain, one degree of unsaturation.[1] |

| Molecular Weight | 280.53 g/mol | Monodisperse standard.[1] |

| Melting Point | 28.0 °C – 30.0 °C | Solid wax < 28°C; Liquid > 30°C. Handling requires warm water bath.[1] |

| Boiling Point | ~341 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| Density | 0.79 g/mL (at 25 °C) | Less dense than water; phase separates easily.[1] |

| Solubility | Non-polar Solvents | Soluble in hexane, chloroform, DCM.[1] Insoluble in water.[1][2] |

| Flash Point | > 113 °C | Closed cup; indicates low flammability risk under standard conditions.[1] |

Part 3: Analytical Framework & Validation Protocols

Distinguishing 1-Eicosene from its internal isomers (e.g., 3-Eicosene) is critical, as internal olefins lack the reactivity required for terminal functionalization.[1]

Protocol A: Gas Chromatography (GC-FID/MS)

Objective: Verify purity >99% and absence of internal isomers.

-

Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m × 0.25mm ID × 0.25µm film.[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Inlet: Split mode (50:1), 280°C.

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp: 10°C/min to 300°C.

-

Final: Hold at 300°C for 10 min.

-

-

Detection: FID (300°C) or MS (Scan 40-500 m/z).[1]

-

Validation Criteria: 1-Eicosene elutes distinctively later than C18 olefins but earlier than C22.[1] Internal isomers (if present) typically elute slightly before the linear alpha isomer due to lower boiling points [1].[1]

Protocol B: 1H-NMR Spectroscopy

Objective: Confirm the presence of the terminal vinyl group.[1]

-

Solvent: CDCl₃ (Deuterated Chloroform).[1]

-

Key Signals:

-

Interpretation: The integration ratio of the vinyl protons (5.8 ppm) to the terminal methyl (0.9 ppm) must be exactly 1:3. A lower ratio indicates hydrogenation or polymerization [2].[1]

Figure 2: Analytical decision matrix for validating 1-Eicosene quality prior to synthesis.

Part 4: Applications in Drug Development

In pharmaceutical sciences, 1-Eicosene acts as a lipophilic anchor .[1] By attaching this C20 chain to hydrophilic drugs (small molecules or peptides), researchers can create "lipid-drug conjugates" (LDCs) that hijack endogenous lipid transport pathways (like albumin transport) to extend half-life or improve membrane permeability [3].[1]

Mechanism of Action

The terminal double bond serves as a "chemical handle."[1] It typically undergoes functionalization (e.g., to an alcohol, acid, or thiol) before conjugation to the drug payload.[1]

Representative Protocol: Thiol-Ene "Click" Conjugation

This protocol describes the attachment of a thiol-containing drug mimetic to 1-Eicosene.[1]

Reagents:

-

Thiol-functionalized payload (R-SH) (1.2 equiv)[1]

-

Photoinitiator (DMPA) (0.05 equiv)[1]

-

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 1-Eicosene in anhydrous THF. (Note: Ensure Eicosene is fully melted at >30°C before weighing).[1]

-

Addition: Add the thiol-payload and DMPA.[1] Degas the solution with nitrogen for 10 minutes to remove oxygen (oxygen inhibits radical propagation).[1]

-

Irradiation: Irradiate with UV light (365 nm) at room temperature for 1-4 hours.[1]

-

Monitoring: Monitor reaction progress via TLC or disappearance of the alkene peak in NMR (

5.8 ppm). -

Purification: Evaporate THF. Recrystallize the product from cold ethanol to remove unreacted 1-Eicosene (which remains soluble in non-polar fractions).[1]

Visualization: Synthesis Pathway

Figure 3: Synthetic pathway for converting 1-Eicosene into a lipid-drug conjugate.[1]

Part 5: Safety and Handling

Signal Word: DANGER (Aspiration Hazard)

-

Handling: Always handle in a fume hood. Wear nitrile gloves.[1]

-

Storage: Store at room temperature. If solid (winter months), warm gently in a water bath to liquefy before aliquoting.[1] Do not use open flame to melt.[1]

-

Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water; 1-Eicosene is toxic to aquatic life with long-lasting effects [4].[1]

References

-

NIST Mass Spectrometry Data Center. "1-Eicosene Gas Chromatography Data." National Institute of Standards and Technology (NIST). [Link][1][5]

-

PubChem. "Compound Summary: 1-Eicosene (CID 18936)."[1] National Library of Medicine. [Link][1]

-

ECHA. "Registration Dossier - 1-Icosene."[1] European Chemicals Agency. [Link][1]

Sources

- 1. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3452-07-1: 1-eicosene | CymitQuimica [cymitquimica.com]

- 3. 1-Eicosene | 3452-07-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1-Eicosene [webbook.nist.gov]

- 5. 1-Eicosene [webbook.nist.gov]

- 6. 1-Icosene | CAS#:3452-07-1 | Chemsrc [chemsrc.com]

In-Depth Technical Guide: 1H and 13C NMR Spectrum of 1-Eicosene

Part 1: Core Directive & Strategic Overview

1-Eicosene (

This guide deviates from standard textbook descriptions to focus on the industrial and analytical reality of characterizing long-chain hydrocarbons. We will not merely list peaks; we will construct a logic system to validate the structure and quantify the chain length using Nuclear Magnetic Resonance (NMR).

The Analytical Challenge

The primary challenge in analyzing 1-Eicosene is not identifying the functional group, but confirming the integrity of the alkyl chain and the position of the double bond . The bulk methylene signal dominates the spectrum, potentially obscuring subtle impurities. This protocol uses high-resolution 1H and 13C NMR to decouple these signals.

Part 2: Experimental Protocol & Sample Preparation

To ensure reproducibility and minimize solvent effects, follow this strict preparation protocol.

Solvent Selection

-

Primary: Chloroform-d (

) is the standard. It provides excellent solubility for C20 hydrocarbons and a reliable reference peak (7.26 ppm for 1H, 77.16 ppm for 13C). -

Alternative: Benzene-d6 (

) can be used if resolution between the allylic and bulk methylene protons is poor in chloroform, as the magnetic anisotropy of benzene can induce shift separation.

Sample Concentration

-

1H NMR: Dissolve 10–15 mg of 1-Eicosene in 0.6 mL of solvent. High concentrations can cause viscosity broadening, obscuring fine coupling patterns in the vinyl region.

-

13C NMR: Dissolve 40–60 mg in 0.6 mL of solvent. The low natural abundance of 13C (1.1%) requires higher mass for adequate signal-to-noise (S/N) ratio within a reasonable scan time (typically 1024–4096 scans).

Acquisition Parameters (400 MHz+)

-

Relaxation Delay (D1): Set to

seconds for 1H integration accuracy, especially for the terminal methyl group which has a longer -

Pulse Angle: 30° pulse is recommended for quantitative 13C to avoid saturation.

Part 3: 1H NMR Analysis (Proton)

The 1H spectrum of 1-Eicosene is defined by three distinct regions: the Vinyl Zone (downfield), the Allylic Zone (mid-field), and the Aliphatic Zone (upfield).

Spectral Assignment Table (CDCl3)[1][2]

| Assignment | Proton Type | Chemical Shift ( | Multiplicity | Integration (Theoretical) | Coupling Constants ( |

| H-2 | Vinyl (Internal) | 5.81 | Multiplet (ddt) | 1H | |

| H-1a | Vinyl (Terminal, trans) | 4.99 | Multiplet (dd) | 1H | |

| H-1b | Vinyl (Terminal, cis) | 4.93 | Multiplet (dd) | 1H | |

| H-3 | Allylic Methylene | 2.04 | Quartet / Multiplet | 2H | |

| H-4 to H-19 | Bulk Methylene | 1.20 – 1.40 | Broad Singlet | 32H | N/A (unresolved) |

| H-20 | Terminal Methyl | 0.88 | Triplet | 3H |

Mechanistic Insight: The Vinyl Region

The most diagnostic feature is the splitting of the vinyl protons.

-

H-2 (Methine): Appears as a "doublet of doublets of triplets" (ddt). It couples to the trans-terminal proton (H-1a, ~17 Hz), the cis-terminal proton (H-1b, ~10 Hz), and the two allylic protons (H-3, ~6.7 Hz).

-

H-1 (Terminal Methylene): These two protons are diastereotopic but often overlap. H-1a (trans to alkyl group) is typically downfield of H-1b (cis).

The "Chain Length" Calculation (Self-Validation)

You can calculate the average chain length (

-

Vinyl Integral = 3.00

-

Aliphatic Integral = 37.00 (2 allylic + 32 bulk + 3 methyl)

-

Ratio should be 12.33 . If the ratio is higher, you have saturated alkane impurities.

Part 4: 13C NMR Analysis (Carbon)

13C NMR is superior for detecting branching impurities. The linear chain results in a characteristic "end-effect" progression.

Spectral Assignment Table (CDCl3)

| Carbon Position | Type | Chemical Shift ( | DEPT-135 Phase | Notes |

| C-2 | Methine (=CH-) | 139.2 | Up (Positive) | Deshielded internal alkene |

| C-1 | Methylene (=CH2) | 114.1 | Down (Negative) | Terminal alkene |

| C-3 | Allylic CH2 | 33.8 | Down (Negative) | Distinct from bulk |

| C-18 | Sub-terminal CH2 | 31.9 | Down (Negative) | |

| C-4 to C-17 | Bulk CH2 | 29.3 – 29.7 | Down (Negative) | Large, intense peak |

| C-19 | Penultimate CH2 | 22.7 | Down (Negative) | |

| C-20 | Terminal CH3 | 14.1 | Up (Positive) | Distinct methyl signal |

Critical Purity Check: Internal Olefins

If the sample has isomerized (double bond migration), you will see new peaks:

-

Internal Alkene Carbons: ~130.0 – 132.0 ppm.

-

Absence of C-1: A reduction in the 114.1 ppm peak relative to the aliphatic chain indicates loss of alpha-olefin content.

Part 5: Visualization & Logic Flow

The following diagrams illustrate the structural assignment logic and the experimental workflow.

Structural Assignment Map

Figure 1: Mapping the molecular structure of 1-Eicosene to specific NMR spectral regions.

Analytical Workflow for Purity Validation

Figure 2: Decision tree for validating 1-Eicosene purity using 1H NMR.

References

-

SDBS Web: Spectral Database for Organic Compounds . National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 2704 (1-Eicosene). Available at: [Link]

-

INEOS Oligomers . Alpha Olefin C20-24 Technical Data Sheet. Identifying characteristics of linear alpha olefins. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on alkene coupling constants).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for 13C chemical shift prediction rules).

The Ubiquitous Alkene: A Technical Guide to the Natural Occurrence of 1-Eicosene in Plants

This guide provides an in-depth technical exploration of 1-eicosene, a long-chain alkene increasingly identified as a significant, naturally occurring compound in the plant kingdom. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biosynthesis, distribution across various plant taxa, and its multifaceted biological roles. Furthermore, it offers detailed methodologies for the extraction and analysis of this compound, ensuring scientific integrity and reproducibility.

Introduction: Beyond a Simple Hydrocarbon

1-Eicosene (C₂₀H₄₀) is a monounsaturated alkene that has long been considered a simple structural component of plant cuticular waxes. However, emerging research has unveiled its more dynamic role in plant physiology and ecology. From acting as a chemical messenger in insect communication to potentially contributing to a plant's defense mechanisms, the significance of 1-eicosene is far more complex than previously understood. This guide aims to provide a comprehensive overview of its natural occurrence, biosynthesis, and analytical characterization, offering a valuable resource for its further investigation and potential applications.

Biosynthesis of 1-Eicosene in Plants: A Multi-Step Process

The synthesis of 1-eicosene in plants is intrinsically linked to the production of very-long-chain fatty acids (VLCFAs). This process primarily occurs in the endoplasmic reticulum and involves two key stages: fatty acid elongation and the subsequent conversion to an alkene.

Fatty Acid Elongation

The precursor for 1-eicosene is the C20 fatty acid, eicosanoic acid. This is synthesized through the fatty acid elongation (FAE) system, a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.

The Decarbonylation Pathway: From Acyl-CoA to Alkene

The conversion of the C20 acyl-CoA to 1-eicosene is believed to follow a decarbonylation pathway, a process that is well-established for the synthesis of other very-long-chain alkanes and alkenes in plants. This pathway involves the coordinated action of two key enzymes, ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).[1][2][3][4][5] It is proposed that CER3 first reduces the very-long-chain acyl-CoA to an aldehyde. Subsequently, CER1, in conjunction with cytochrome b5, catalyzes the decarbonylation of the aldehyde to produce the final alkene.[4]

Caption: Biosynthetic pathway of 1-eicosene in plants.

Natural Occurrence of 1-Eicosene Across the Plant Kingdom

1-Eicosene has been identified in a diverse range of plant species, highlighting its widespread distribution. It is a common constituent of cuticular waxes, which form a protective layer on the epidermis of leaves, stems, and fruits. Additionally, it has been detected as a volatile compound in the floral scents of several plants, suggesting a role in attracting pollinators.

| Plant Family | Species | Plant Part | Primary Location | Reference(s) |

| Fabaceae | Baphia nitida | Leaves | Cuticular Wax | [6] |

| Sapindaceae | Lecaniodiscus cupanioides | Leaves | Cuticular Wax | [1] |

| Amaranthaceae | Chenopodium album | Aerial Parts | Cuticular Wax | |

| Rosaceae | Rosa damascena | Flowers | Essential Oil / Floral Scent | [7][8] |

| Passifloraceae | Passiflora mucronata | Flowers | Floral Scent | [9] |

| Papaveraceae | Papaver rhoeas | Flowers | Floral Scent | [9] |

| Clusiaceae | Clusia grandiflora | Flowers | Floral Scent | [9] |

| Euphorbiaceae | Euphorbia milii | Leaves | Epicuticular Wax | [10] |

Table 1: Selected plant species in which 1-eicosene has been identified.

Biological Roles of 1-Eicosene: A Chemical Communicator and More

The presence of 1-eicosene in various plant tissues and its release as a volatile organic compound (VOC) point to its involvement in several key biological processes.

Semiochemical in Insect Communication

One of the most well-documented roles of 1-eicosene is as a semiochemical, a chemical signal that mediates interactions between organisms. It has been identified as a pheromone component in several insect species. Plants producing 1-eicosene may be exploiting this pre-existing communication channel to either attract pollinators or deter herbivores. For instance, its presence in floral scents can act as an attractant for specific pollinating insects.

Component of a Protective Barrier

As a constituent of cuticular wax, 1-eicosene contributes to the formation of a hydrophobic barrier on the plant surface. This layer is crucial for preventing non-stomatal water loss, protecting against UV radiation, and acting as a physical barrier against pathogens and herbivores.

Potential Role in Plant Defense

The release of 1-eicosene, particularly in response to herbivore damage, suggests a potential role in induced plant defense. Volatile compounds can act as signals to attract natural enemies of the attacking herbivores, a phenomenon known as "indirect defense." Further research is needed to fully elucidate the specific role of 1-eicosene in these complex tritrophic interactions.

Analytical Methodology: Extraction, Identification, and Quantification of 1-Eicosene

The accurate analysis of 1-eicosene in plant tissues is crucial for understanding its distribution and function. The following section provides a detailed, step-by-step protocol for its extraction and analysis using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Analysis of 1-Eicosene in Plant Cuticular Wax

Objective: To extract, identify, and quantify 1-eicosene from the cuticular wax of plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (HPLC grade)

-

n-Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., n-tetracosane or a deuterated analog of 1-eicosene)

-

Glass beakers and vials

-

Rotary evaporator

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Collection and Preparation:

-

Collect fresh, healthy leaves from the plant of interest.

-

Gently clean the leaf surface with deionized water to remove any debris and allow them to air dry completely.

-

Record the fresh weight and surface area of the leaves.

-

-

Cuticular Wax Extraction:

-

Submerge the leaves in a beaker containing chloroform for 30-60 seconds. This brief immersion time is crucial to minimize the extraction of intracellular lipids.

-

Carefully remove the leaves from the solvent.

-

The chloroform extract now contains the cuticular waxes.

-

-

Solvent Evaporation and Sample Concentration:

-

Add a known amount of the internal standard to the chloroform extract.

-

Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the chloroform using a rotary evaporator at a temperature below 40°C to avoid the loss of volatile components.

-

Re-dissolve the wax residue in a small, known volume of n-hexane (e.g., 1 mL).

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the hexane extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

-

Data Analysis:

-

Identification: Identify the 1-eicosene peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification: Quantify the amount of 1-eicosene by comparing the peak area of 1-eicosene to the peak area of the internal standard.

-

Caption: Workflow for the analysis of 1-eicosene.

Future Perspectives and Applications

The study of 1-eicosene in plants is a rapidly evolving field. Future research will likely focus on:

-

Elucidating its precise biological functions: Further investigation into its role in plant-insect interactions, plant defense, and other physiological processes is warranted.

-

Biotechnological applications: The biosynthetic pathway of 1-eicosene could be engineered in microbial or plant systems for the sustainable production of this valuable chemical.

-

Pharmacological potential: As a naturally occurring compound, 1-eicosene and its derivatives may possess unexplored pharmacological properties that could be of interest for drug development.

Conclusion

1-Eicosene is a widely distributed long-chain alkene in the plant kingdom, playing significant roles beyond its structural contribution to cuticular wax. Its involvement in chemical communication and potential defense mechanisms highlights the intricate chemical ecology of plants. The detailed analytical protocols provided in this guide offer a robust framework for researchers to further explore the fascinating world of this ubiquitous natural product and unlock its potential applications.

References

- Ihenetu, G. U., et al. (2020). ISOLATION OF 1-EICOSENE FROM THE LEAVES OF BAPHIA NITIDA. World Journal of Pharmaceutical and Life Sciences, 6(6), 132-136.

-

Ihenetu, G. U., et al. (2020). ISOLATION OF 1-EICOSENE FROM THE LEAVES OF BAPHIA NITIDA. World Journal of Pharmaceutical and Life Sciences, 6(6), 132-136. [Link]

-

University of Johannesburg. (n.d.). A proposed study on Bio-prospecting two South African Medicinal Plants for antimycobacterial activity. [Link]

-

Bernard, A., et al. (2012). Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex. Plant Cell, 24(7), 3106-3118. [Link]

- Pascal, S., et al. (2013). The Arabidopsis cer1-1 mutant is deficient in the synthesis of very-long-chain alkanes. Biochemical Society Transactions, 41(6), 1623-1628.

-

The Pherobase. (n.d.). Floral Compound - 1-Eicosene (C20H40). [Link]

- Bourdenx, B., et al. (2011). The Arabidopsis ECERIFERUM3 gene is involved in the synthesis of very-long-chain alkanes and is a target of the DEWAX transcription factor. The Plant Journal, 68(2), 238-251.

-

The Pherobase. (n.d.). Semiochemical compound: 1-Eicosene | C20H40. [Link]

-

Bernard, A., & Joubès, J. (2013). Arabidopsis cuticular waxes: advances in synthesis, export and regulation. Progress in lipid research, 52(1), 110-129. [Link]

- Haslam, T. M., & Kunst, L. (2013). Wax analysis. Methods in molecular biology (Clifton, N.J.), 1009, 247–257.

-

The Pherobase. (n.d.). List of the plant species produce 1-Eicosene [delta1-20Hy]. [Link]

-

Safety Assessment of Rosa damascena-Derived Ingredients as Used in Cosmetics. (2017). Cosmetic Ingredient Review. [Link]

- Loghmani-Khouzani, H., Sabzi, F., & Mat-Taha, R. (2007). Chemical composition of the essential oil of Rosa damascena Mill. from two locations in Iran. Pharmacognosy Magazine, 3(12), 219.

-

Chemical investigation of epicuticular wax obtained from Euphorbia milii leaves. (2021). International Journal of Botany Studies, 6(4), 481-484. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | OsCER1 Plays a Pivotal Role in Very-Long-Chain Alkane Biosynthesis and Affects Plastid Development and Programmed Cell Death of Tapetum in Rice (Oryza sativa L.) [frontiersin.org]

- 4. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. Chemical Composition, Antifungal Activity, and Plant-Protective Potential of Rosa damascena Mill. Essential Oil Against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pherobase Floral Compound: 1-Eicosene (C20H40) [pherobase.com]

- 10. plantprotection.pl [plantprotection.pl]

Technical Guide: Health and Safety Architecture for 1-Eicosene in Pharmaceutical R&D

CAS: 3452-07-1 | Formula:

Executive Summary: The Lipophilic Intermediate

1-Eicosene is a linear alpha-olefin (LAO) serving as a critical intermediate in the synthesis of lipophilic drug carriers, surfactants, and polymer modifiers. While often categorized as low-toxicity in bulk industrial applications, its role in pharmaceutical R&D demands a higher standard of scrutiny regarding purity, oxidation potential, and biological interaction.

This guide provides a technical safety architecture for researchers handling 1-Eicosene, moving beyond generic SDS data to address specific risks in high-purity synthesis and analytical workflows.

Physicochemical Profile & Critical Thresholds

Understanding the phase behavior of 1-Eicosene is vital for safety. With a melting point near ambient laboratory temperature (~28°C), it frequently cycles between solid and liquid phases, altering spill dynamics and aspiration risks.

Table 1: Critical Physicochemical Properties

| Property | Value | Safety Implication |

| Physical State | Waxy Solid (<28°C) / Liquid (>28°C) | Phase change creates variable spill containment requirements. |

| Melting Point | 27 – 30 °C (80 – 86 °F) | Material may liquefy unexpectedly in warm labs or during transport. |

| Boiling Point | ~151 °C @ 1.5 mmHg | Low volatility at STP; inhalation risk is primarily from aerosols/mists. |

| Flash Point | > 110 °C (> 230 °F) | Class IIIB Combustible Liquid. Low fire risk unless pre-heated. |

| Density | 0.79 g/mL | Floats on water; water fog is ineffective for fire suppression (use foam). |

| Log Kow | > 6 (Estimated) | Highly lipophilic; potential for bioaccumulation in lipid bilayers. |

Toxicological Assessment & Mechanism

While 1-Eicosene exhibits low acute toxicity, its primary hazard in a research setting is Aspiration Toxicity (Category 1) and potential skin irritation due to lipid extraction from the stratum corneum.

Mechanism of Interaction

The toxicity of 1-Eicosene is governed by its lipophilicity and the reactivity of the terminal double bond.

-

Dermal: The long hydrocarbon chain allows intercalation into the lipid bilayer of the skin, potentially disrupting barrier function and causing "defatting" dermatitis upon repeated exposure.

-

Metabolic: In vivo, alpha-olefins are typically metabolized via Cytochrome P450 monooxygenases. The terminal double bond is oxidized to an epoxide or primary alcohol, eventually degrading via

-oxidation.

Metabolic Fate Diagram

The following diagram illustrates the theoretical metabolic pathway, highlighting why long-chain olefins generally possess low systemic toxicity but require caution regarding oxidative byproducts.

Figure 1: Predicted metabolic fate of 1-Eicosene via CYP450 oxidation, showing conversion to fatty acids or diols.

Occupational Hygiene & Safety Engineering

Core Directive: Treat 1-Eicosene as a "Silent Spreader." Its low volatility masks its presence, but its waxy nature can contaminate surfaces extensively.

Hierarchy of Controls

-

Elimination/Substitution: Not applicable for specific synthesis.

-

Engineering Controls:

-

Solid Phase: Weigh in a standard chemical fume hood to contain dust/flakes.

-

Liquid Phase: If heating >40°C, use local exhaust ventilation (LEV) to capture potential mists.

-

-

Administrative: Restrict handling to designated "Lipid Zones" to prevent cross-contamination of glassware (difficult to clean with water).

PPE Selection Logic (Permeation Defense)

Standard latex gloves are insufficient due to the lipophilic nature of 1-Eicosene, which can swell and permeate natural rubber.

-

Primary Glove: Nitrile (0.11 mm minimum). Excellent resistance to aliphatic hydrocarbons.

-

Secondary Glove (Immersion): Viton or high-thickness Nitrile if handling large liquid volumes.

-

Eye Protection: Safety glasses with side shields. If heating, use chemical splash goggles to prevent ocular injury from hot oil.

Handling Protocol: Inert Transfer System

Objective: Prevent autoxidation of the terminal double bond (formation of peroxides) and minimize personnel exposure.

Protocol: Nitrogen-Blanketed Transfer

Context: 1-Eicosene is stable, but high-purity applications (e.g., polymerization) require oxygen exclusion.

-

Preparation:

-

Ensure 1-Eicosene container is at ~35°C (just above MP) to facilitate liquid transfer.

-

Purge receiving vessel with dry

for 5 minutes.

-

-

Transfer:

-

Do not pour. Use a wide-bore glass pipette or peristaltic pump with chemically resistant tubing (Tygon Chemical).

-

Reasoning: Pouring viscous liquids creates "ribbons" that increase surface area for oxidation and spill risk.

-

-

Containment:

-

Place source and receiving vessels in a secondary containment tray lined with absorbent pads.

-

-

Storage:

-

Overlay headspace with Nitrogen/Argon before sealing.

-

Store at +4°C to maintain solid state and retard oxidation.

-

Workflow Visualization

Figure 2: Safe handling workflow emphasizing temperature control and inert atmosphere preservation.

Emergency Response & Environmental Fate

Fire Fighting

-

Class: Combustible Liquid (when molten).

-

Agent: Dry chemical,

, or alcohol-resistant foam. Do NOT use water jet , as the low density (0.79) will cause the burning liquid to float and spread.

Spill Management (Aspiration Hazard)

If 1-Eicosene is spilled, the primary risk is slip hazard (waxy residue) and aspiration if ingested/vomited.

-

Isolate: Remove ignition sources.

-

Solid Spill: Scrape up mechanically. Avoid creating dust.[2][3][4]

-

Liquid Spill: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.

-

Cleaning: Clean surface with toluene or hexane followed by soapy water. Water alone will not remove the residue.

Environmental Biodegradability

1-Eicosene is readily biodegradable.

-

Method: OECD 301F (Manometric Respirometry).

-

Result: Typically >60% degradation within 28 days.

-

Implication: Low long-term environmental persistence, aligning with Green Chemistry principles for pharmaceutical solvent/reagent selection.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18936, 1-Eicosene. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 1-Eicosene. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 1-Eicosene, 90%.[3] Retrieved from [Link]

Sources

Technical Guide: GHS Classification & Toxicological Profile of 1-Eicosene (CAS 3452-07-1)

[1]

Executive Summary

1-Eicosene (C20H40) represents a unique boundary case in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] As a linear alpha-olefin (LAO) with a melting point oscillating around standard ambient temperature (28–30°C), it exists in a physicochemical "twilight zone"—behaving as a waxy solid in cool storage but transitioning to a low-viscosity liquid upon slight warming or physiological contact.[1]

This guide provides a rigorous technical analysis of its hazard profile, moving beyond automated Safety Data Sheet (SDS) generation to explain the causality of its classification. The primary validated hazard is Aspiration Toxicity (Category 1) , governed strictly by its kinematic viscosity at 40°C. Secondary considerations include aquatic chronic toxicity driven by its high octanol-water partition coefficient (Log Kow > 10), despite its negligible water solubility.[1]

Part 1: Physicochemical Determinants of Hazard

The GHS classification of 1-Eicosene is not intrinsic to its chemical reactivity (which is relatively low) but is dictated by its physical properties.[1]

The Phase Transition Criticality

Unlike shorter chain olefins (e.g., 1-Octene) which are volatile liquids, or longer chains (e.g., 1-Octacosene) which are stable solids, 1-Eicosene sits at the C20 inflection point.[1]

| Property | Value | GHS Implication |

| Molecular Weight | 280.53 g/mol | Low volatility; limits inhalation toxicity (vapor).[1] |

| Melting Point | 28–30°C (82–86°F) | Critical: Classified as solid for transport in some regions, but liquid for health hazard assessment (body temp > MP).[1] |

| Boiling Point | ~341°C | High flash point (>100°C); generally non-flammable (H226 does not apply).[1] |

| Water Solubility | < 0.1 µg/L | "Difficult Substance" for aquatic toxicity testing (requires WAF method).[1] |

| Log Kow | ~11.1 | Indicates high bioaccumulation potential, triggering environmental scrutiny.[1] |

Kinematic Viscosity & Aspiration Hazard

The defining hazard for 1-Eicosene is H304: May be fatal if swallowed and enters airways. This classification is mathematical, not toxicological.[1]

The GHS Criteria for Category 1 Aspiration:

Calculation for 1-Eicosene: At 40°C (313 K), 1-Eicosene is fully molten.[1]

-

Dynamic Viscosity (

): ~3.5 mPa[1]·s (cP)[1][3][4] -

Density (

): ~0.79 g/cm³[1] -

Kinematic Viscosity Formula:

[1]

Conclusion:

Part 2: Health Hazard Assessment

Aspiration Toxicity (Category 1)[1]

-

Mechanism: The low surface tension and low viscosity of molten 1-Eicosene allow it to spread rapidly across the lung surface, inhibiting surfactant function and causing alveolar collapse.

-

Regulatory Nuance: If supplied as a solid block below 28°C, some suppliers argue against H304.[1] However, because the melting point is below human body temperature (37°C), the substance will melt upon ingestion. Best Practice: Always classify as Asp.[1] Tox. 1.

Skin and Eye Corrosion/Irritation

-

Status: Generally Not Classified or Skin Irrit. 3 (Mild) .[1]

-

Correction of Common Errors: Automated databases occasionally flag C20 olefins as "Causes Severe Burns" (H314). This is a false positive often derived from data for halogenated derivatives or amine-functionalized intermediates.[1] Pure 1-Eicosene is non-corrosive.[1] It acts as a defatting agent, potentially causing dryness (EUH066), but does not cause protein denaturation associated with corrosives.[1]

CMR (Carcinogenic, Mutagenic, Reprotoxic)[1]

Part 3: Environmental Hazard Assessment

The environmental classification of 1-Eicosene is complex due to the "Bioavailability vs. Bioaccumulation" paradox.

The Paradox

-

High Hazard Indicator: Log Kow ~11.1 (Super-hydrophobic).[1] This suggests the chemical loves fat and will bioaccumulate in fish.[1]

-

Low Hazard Reality: The water solubility is so low that the substance cannot dissolve enough to reach toxic concentrations in the water column.

Classification Logic[1]

Part 4: Visualization of Classification Logic

The following diagram illustrates the decision tree for classifying 1-Eicosene, highlighting the viscosity and solubility checkpoints.

Figure 1: GHS Decision Logic for 1-Eicosene.[1] Note that physical state ambiguity is resolved by physiological temperature relevance.

Part 5: Experimental Protocols for Verification

For researchers developing formulations with 1-Eicosene, relying on vendor SDS is insufficient.[1] The following protocols ensure self-validating compliance data.

Protocol A: Kinematic Viscosity Verification (ASTM D445 Modified)

Objective: Confirm H304 applicability for a specific batch/grade.[1]

-

Preparation: Heat 1-Eicosene sample to 45°C (fully molten) in a closed container to prevent oxidation.

-

Instrument: Ubbelohde Capillary Viscometer (Size 1 or 1C recommended for low viscosity).

-

Temperature Control: Submerge viscometer in a silicone oil bath stabilized at 40.0°C ± 0.1°C .

-

Measurement:

-

Charge the viscometer with 15 mL of molten sample.[1]

-

Allow 15 minutes for thermal equilibrium.

-

Measure flow time (

) in seconds (triplicate).

-

-

Calculation:

Protocol B: Aquatic Toxicity via WAF (OECD 203 / OECD 23)

Objective:[1] Determine if "Not Classified" or H413 applies, overcoming solubility limits.[1] Challenge: Direct addition of 1-Eicosene to water results in a surface film, causing physical (smothering) rather than chemical toxicity.[1]

Workflow: Water Accommodated Fraction (WAF)

-

Loading: Add 1-Eicosene to test water at loading rates (e.g., 100 mg/L).

-

Equilibration: Stir slowly in a closed vessel for 24–48 hours. Crucial: The vortex depth must not exceed 10% of liquid depth to prevent emulsification.[1] We want dissolved molecules, not droplets.

-

Separation: Allow phase separation for 4 hours.

-

Harvesting: Syphon the aqueous phase from the middle of the water column.[1] This is the WAF.

-

Exposure: Expose Danio rerio (Zebrafish) to the WAF for 96 hours.

-

Endpoint: Measure mortality. If no mortality in 100 mg/L loading WAF, the substance is "Not Acutely Toxic."[1]

Figure 2: Water Accommodated Fraction (WAF) preparation for testing hydrophobic olefins.

Part 6: Regulatory Implications in Drug Development

When 1-Eicosene is used as an excipient, solvent, or intermediate in pharmaceutical synthesis, the GHS profile dictates the Control Strategy.[1]

-

Excipient Grade vs. Technical Grade:

-

Occupational Exposure Limits (OEL):

-

REACH (Europe):

-

1-Eicosene is registered.[1][2][3][6][7] The ECHA dossier highlights the "Aspiration" hazard as the primary concern.

-

Self-Classification: If your specific synthesis results in a solid product that cannot be molten during use, you may submit a dossier arguing for non-classification, but this is rare and requires robust justification.[1]

-

References

-

European Chemicals Agency (ECHA). (2024).[1] Registration Dossier - 1-Eicosene (CAS 3452-07-1).[1][2][3][6][8] Retrieved from [Link][1]

-

National Institute of Standards and Technology (NIST). (2023).[1] 1-Eicosene Thermophysical Properties.[1][2][3][6] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition.[1] (Chapter 3.10: Aspiration Hazard). Retrieved from [Link][1]

-

OECD. (2019).[1] Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures (No. 23).[1] OECD Series on Testing and Assessment.[1] Retrieved from [Link][1]

-

PubChem. (2024).[1][8] 1-Eicosene Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

Sources

- 1. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3452-07-1: 1-eicosene | CymitQuimica [cymitquimica.com]

- 3. 3452-07-1 CAS MSDS (1-EICOSENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. 1-Eicosene [webbook.nist.gov]

- 7. echa.europa.eu [echa.europa.eu]

- 8. 1-Eicosene technical grade, 80 3452-07-1 [sigmaaldrich.com]

Technical Guide: Thermal Properties & Phase Transition Kinetics of 1-Eicosene

Content Type: Technical Whitepaper

Subject: 1-Eicosene (

Executive Summary

1-Eicosene (CAS: 3452-07-1) is a linear alpha-olefin (LAO) exhibiting distinct thermal behavior driven by its terminal double bond. Unlike its saturated analog,

This guide provides a rigorous analysis of the thermal attributes of 1-eicosene, establishing protocols for its characterization via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and exploring its utility in microencapsulation and drug delivery systems.

Part 1: Molecular Architecture & Thermal Fundamentals

The thermal performance of 1-eicosene is dictated by its crystal packing efficiency. The terminal vinyl group (

Structural Impact on Phase Transition

-

Rotational Freedom: The

hybridized carbons at the -

Enthalpic Consequence: This disruption lowers both the melting point (

) and the latent heat of fusion (

Critical Thermal Parameters

The following data represents a synthesis of experimental values and thermodynamic calculations.

Table 1: Thermophysical Properties of 1-Eicosene

| Property | Value | Unit | Method/Notes |

| Melting Point ( | DSC (Onset) | ||

| Boiling Point ( | Vacuum distillation required to avoid degradation | ||

| Enthalpy of Fusion ( | Derived from molar value ( | ||

| Specific Heat ( | Estimated at | ||

| Specific Heat ( | Estimated at | ||

| Thermal Conductivity ( | Low; requires conductive fillers (e.g., graphene) | ||

| Flash Point | Closed Cup |

Analyst Note: The enthalpy of fusion (

) is lower than-eicosane ( ), but 1-eicosene offers superior supercooling suppression due to the polarity difference at the alkene head, which can aid nucleation.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, thermal characterization must follow strict thermodynamic equilibrium protocols. The following workflows are designed to eliminate thermal history artifacts.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Accurate determination of

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

-

Purge Gas: Dry Nitrogen (

) to prevent oxidative degradation. -

Sample Mass: 3–5 mg (hermetically sealed aluminum pan).

Protocol Logic:

-

Erasure of Thermal History: Heating above

ensures all pre-existing crystal polymorphs are destroyed. -

Controlled Cooling: A slow cooling rate (

) is critical to allow equilibrium crystallization and measure supercooling. -

Measurement Scan: The second heating ramp provides the true material properties.

Figure 1: Validated DSC thermal cycle. The "Isothermal Hold" and slow cooling are critical control points to standardize crystalline structure before measurement.

Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and volatility limits.

-

Ramp: Ambient to

at -

Atmosphere: Nitrogen (inert) vs. Air (oxidative).

-

Key Metric:

(Temperature at 5% mass loss). For 1-eicosene, significant mass loss begins

Part 3: Phase Change Behavior & Kinetics

Nucleation and Supercooling

1-Eicosene exhibits supercooling —a phenomenon where the liquid remains fluid below its freezing point (

-

Mechanism: The flexible alkyl tail hinders the rapid alignment required for lattice formation.

-

Mitigation: In PCM applications, nucleating agents (e.g., 1-octadecanol or graphene nanoplatelets) are added to raise the crystallization temperature (

) closer to

Polymorphism

Like most long-chain hydrocarbons, 1-eicosene can exist in rotator phases (transient disordered solids) before settling into a stable triclinic or monoclinic structure.

-

Implication: DSC peaks may show a "shoulder" or doublet during cooling, representing the transition from Liquid

Rotator Phase

Part 4: Applications in Drug Development & Bio-Systems

While historically an industrial PCM, 1-eicosene is gaining traction in pharmaceutical sciences due to its biocompatibility (chemically similar to lipids) and unique melting range.

Thermo-Responsive Lipid Nanoparticles (SLNs)

1-Eicosene can be incorporated into Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs).

-

Function: It acts as a "softening agent" in lipid matrices (e.g., reducing the crystallinity of stearic acid).

-

Mechanism: The double bond disrupts the perfect packing of the carrier lipid, creating "voids" in the crystal lattice. These voids increase the Drug Loading Capacity (DLC) and preventing drug expulsion during storage.

Microencapsulation for Thermal Buffering

For temperature-sensitive biologics (e.g., vaccines requiring

Encapsulation Workflow (Sol-Gel Method):

-

Emulsification: 1-Eicosene (oil phase) dispersed in water with surfactant (SDS).

-

Shell Formation: Hydrolysis of TEOS (Tetraethyl orthosilicate) at the oil-water interface.

-

Result: A core-shell structure with a silica wall protecting the 1-eicosene core.

Figure 2: Sol-gel encapsulation pathway for creating thermally stable 1-eicosene microcapsules.

References

-

NIST Chemistry WebBook. 1-Eicosene Thermophysical Data. National Institute of Standards and Technology.[1] [Link]

-

PubChem. 1-Eicosene Compound Summary. National Library of Medicine. [Link]

-

Cheméo. Chemical Properties of 1-Eicosene (Enthalpy and Phase Data). [Link][2][3][4]

-

Scientific Reports (Nature). Thermal properties of organic phase change materials (General reference for alkene behavior). [Link](Note: General grounding for LAO thermal behavior).

-

MDPI Polymers. Thermal Stability and Kinetic Analysis of Ethylene-Propylene Composites (TGA Methodology). [Link][3][4][5][6][7][8][9][10][11][12]

Sources

- 1. 1-Eicosene [webbook.nist.gov]

- 2. 3452-07-1 CAS MSDS (1-EICOSENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 5. Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene-Propylene-Diene Rubber Composite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Applications of phase change materials in smart drug delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Eicosene in the laboratory

Application Note: Laboratory Synthesis of 1-Eicosene ( )

Abstract & Strategic Overview

1-Eicosene (CAS: 3452-07-1) is a linear alpha-olefin (LAO) critical in the development of biodegradable lubricants, surfactant precursors, and copolymer tuning agents.[1] While commercially available, high-purity (>99%) isomerically pure 1-eicosene is frequently required for analytical standards or precise polymerization studies.[1]

Industrial synthesis typically relies on the oligomerization of ethylene (Shell Higher Olefin Process), which produces a distribution of chain lengths requiring difficult fractional distillation. For laboratory-scale synthesis requiring high isomeric purity (specifically avoiding the thermodynamic migration of the double bond to internal positions), Copper-Catalyzed Cross-Coupling is the superior methodology.

This guide details two protocols:

-

Protocol A (Primary): Copper-Catalyzed Grignard Coupling (High Regioselectivity).

-

Protocol B (Alternative): Acetate Pyrolysis (Metal-Free, from 1-Eicosanol).

Critical Properties & Handling

1-Eicosene exhibits a "phase-boundary" behavior at standard laboratory temperatures, which complicates handling.[1]

| Property | Value | Operational Implication |

| Molecular Formula | Lipophilic, non-polar workup required.[1] | |

| Molecular Weight | 280.54 g/mol | |

| Melting Point | 28–30 °C | CRITICAL: Material may melt in hand or solidify in pipettes. Maintain >35°C during transfer. |

| Boiling Point | ~330 °C (atm) | Cannot be distilled at atmospheric pressure without decomposition. |

| Boiling Point (Vacuum) | ~151 °C @ 1.5 mmHg | High-vacuum distillation is required for purification. |

| Density | 0.79 g/mL | Less dense than water; forms top layer in extractions. |

Protocol A: Copper-Catalyzed Cross-Coupling (The Kochi-Schlosser Method)

This method is selected for its absolute regiocontrol . Unlike acid-catalyzed dehydration of alcohols, which risks isomerizing the double bond to the thermodynamically stable internal positions (2-eicosene), this coupling strategy constructs the C20 skeleton while preserving the terminal vinyl group.

Reaction Logic

The synthesis couples 1-Bromooctadecane (Stearyl Bromide) with Vinylmagnesium Bromide using a soluble copper catalyst (

Mechanism:

-

Formation of the organocuprate species.

-

Oxidative addition of the alkyl halide.

-

Reductive elimination to form the C-C bond.

Workflow Diagram

Figure 1: Workflow for the copper-catalyzed coupling of stearyl bromide and vinyl Grignard.

Detailed Procedure

Reagents:

-

1-Bromooctadecane (

): 10.0 g (30 mmol)[1] -

Vinylmagnesium bromide (1.0 M in THF): 45 mL (45 mmol, 1.5 eq)[1]

-

Lithium Chloride (

): 85 mg (2 mmol)[1] -

Copper(II) Chloride (

): 135 mg (1 mmol)[1] -

Solvent: Anhydrous THF (100 mL)

Step-by-Step:

-

Catalyst Preparation (

):-

In a flame-dried vial, dissolve

(85 mg) and

-

-

Reaction Setup:

-

Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge the flask with 1-Bromooctadecane (10.0 g) and 60 mL anhydrous THF.

-

Cool the solution to 0 °C (ice bath).

-

-

Catalyst & Grignard Addition:

-

Add 1.5 mL of the prepared catalyst solution (approx 0.5 mol% relative to bromide) to the flask.

-

Crucial Step: Add the Vinylmagnesium bromide solution dropwise via the addition funnel over 30 minutes. The solution may darken temporarily; maintain 0 °C to prevent homocoupling.

-

-

Completion:

-

Workup:

Protocol B: Acetate Pyrolysis (Alternative)[1]

Use this method if 1-Eicosanol is your starting material. Direct acid dehydration is NOT recommended due to isomerization. The acetate pyrolysis is a syn-elimination that strictly yields the terminal alkene.

Reaction:

-

Acetylation: Reflux 1-Eicosanol with excess Acetic Anhydride and Pyridine for 4 hours. Work up to isolate 1-Eicosyl Acetate.[2]

-

Pyrolysis: Pass the molten acetate dropwise through a quartz tube packed with glass helices heated to 500 °C (vertical tube furnace) under a gentle

flow. -

Collection: Collect the pyrolysate in a chilled trap. Wash with water/bicarbonate to remove acetic acid.

Purification & Characterization

Because 1-Eicosene melts near 29 °C, standard crystallization requires cooling below room temperature.[1]

Recrystallization (High Purity)[1]

-

Dissolve crude solid in Acetone (5 mL per gram) at 40 °C.

-

Cool slowly to 4 °C (fridge) then -20 °C (freezer).

-

Filter rapidly using a chilled Buchner funnel.

-

Yield: Expect white, waxy plates.

Analytical Validation

| Technique | Expected Signal | Interpretation |

| 1H NMR ( | Terminal vinyl proton ( | |

| Terminal methylene protons ( | ||

| Allylic protons (indicates double bond position).[1] | ||

| IR Spectroscopy | 3077, 1642, 992, 908 | Characteristic vinyl group absorptions ( |

| GC-MS | M+ peak at m/z 280 | Confirm molecular weight. |

References

-

Kochi Coupling Foundation: Tamura, M., & Kochi, J. (1971).[1] Synthesis of Olefins from Vinyl Halides and Alkyl Grignard Reagents.Synthesis , 303.[1]

-

Physical Properties Data: NIST Chemistry WebBook, SRD 69.[1] 1-Eicosene Thermochemical Data.National Institute of Standards and Technology .

-

Catalyst Preparation: Cahiez, G., et al. (2007).[1] Cobalt-Catalyzed Cross-Coupling Reactions.Organic Syntheses , 84, 171.[1] (Note: Describes similar salt preparations). [1]

-

Acetate Pyrolysis Mechanism: DePuy, C. H., & King, R. W. (1960).[1] Pyrolytic Cis Eliminations.Chemical Reviews , 60(5), 431–457.[1] [1]

High-Purity Isolation of 1-Eicosene: Advanced Chromatographic and Thermal Techniques

Abstract & Strategic Overview

1-Eicosene (CAS: 3452-07-1) is a linear alpha-olefin (LAO) critical in the synthesis of surfactants, lubricants, and phase change materials (PCMs).[1] While commercially available technical grades (80-90%) are sufficient for industrial bulk use, pharmaceutical and advanced material applications require purities exceeding 99%.[1]

The purification of 1-Eicosene presents a unique "bimodal" challenge:

-

Homologous Impurities: Removing different chain lengths (e.g.,

, -

Isomeric & Saturated Impurities: Separating 1-eicosene from its internal isomers (2-eicosene) and its saturated analog (eicosane) is thermodynamically difficult due to nearly identical boiling points and solubility parameters.[1]

This guide details a hybrid purification workflow combining vacuum fractionation for chain-length specificity with Argentation Chromatography —the gold standard for exploiting

Physical Properties Reference[1][2][3][4][5]

| Property | Value | Notes |

| Molecular Formula | Linear Alpha Olefin | |

| Molecular Weight | 280.53 g/mol | |

| Melting Point | Solid/Waxy at RT; melts in hand.[1] | |

| Boiling Point (atm) | Do not distill at atm pressure (degradation risk). | |

| Boiling Point (vac) | Target range for distillation.[1] | |

| Density | 0.79 g/mL | Less dense than water.[1] |

| Solubility | Non-polar | Soluble in Hexane, Toluene, Chloroform.[1] |

Strategic Purification Workflow

The following decision tree outlines the logical progression for purifying crude 1-Eicosene.

Figure 1: Integrated workflow for isolating 1-Eicosene from homologous and isomeric impurities.

Protocol A: High-Vacuum Fractional Distillation

Objective: Removal of homologous impurities (

Scientific Rationale:

1-Eicosene has a high atmospheric boiling point (

Equipment Setup

-

Vacuum Pump: Rotary vane or diffusion pump capable of

.[1] -

Column: Vigreux column (minimum 20cm) or Spinning Band Distillation system (for higher plate count).

-

Heating: Oil bath with magnetic stirring (Hot plate set to

).

Step-by-Step Procedure

-

System Preparation: Inspect all glassware for star cracks.[1] Grease joints with high-vacuum grease.[1]

-

Loading: Melt the 1-Eicosene (warm water bath at

) and pour into the boiling flask. Add a magnetic stir bar.[1] -

Degassing: Apply vacuum gradually while stirring to degas the liquid.[1] Sudden vacuum can cause violent bumping.[1]

-

Heating Ramp: Once pressure stabilizes at

, raise oil bath temperature to -

Fraction Collection:

-

Storage: Flush the receiving flask with Nitrogen immediately. 1-Eicosene is susceptible to slow oxidation (epoxide formation) in air.[1]

Critical Stop Point: If the vacuum cannot be maintained below 5 mmHg, abort. Higher temperatures required at 5 mmHg will degrade the terminal double bond, causing migration to internal positions (2-eicosene).[1]

Protocol B: Argentation Chromatography (The "Gold Standard")

Objective: Separation of 1-Eicosene (terminal) from Eicosane (saturated) and 2-Eicosene (internal).[1]

Scientific Rationale:

Standard silica gel separates based on polarity.[1] Since 1-Eicosene, 2-Eicosene, and Eicosane have identical polarity, standard chromatography fails.[1]

Argentation Chromatography impregnates the silica with Silver Nitrate (

-

Binding Strength Order: Saturated (No binding) < Internal Alkene (Weak binding due to steric hindrance) < Terminal Alkene (Strong binding) .[1]

Reagent Preparation: 10% -Impregnated Silica[1]

-

Dissolve 10g of Silver Nitrate (

) in 100mL of HPLC-grade Methanol.[1] -

Add 90g of activated Silica Gel (230-400 mesh) to the solution.

-

Stir the slurry in the dark for 30 minutes.

-

Remove solvent via rotary evaporation.[1] Note: Do not overheat.[1] Dry until a free-flowing powder is obtained.[1]

-

Activation: Dry the powder in an oven at

for 4 hours. Store in an amber jar (light sensitive).

Chromatographic Procedure

-

Column Packing: Pack a glass column with the argentated silica using Hexane as the slurry solvent.[1] Protect the column from direct light (wrap in foil).[1]

-

Loading: Dissolve the distilled 1-Eicosene in a minimum volume of Hexane. Load carefully onto the sand bed.[1]

-

Elution Gradient:

-

Fraction A (100% Hexane): Elutes Eicosane (Saturated impurities).[1] These do not interact with

.[1] -

Fraction B (98:2 Hexane:Toluene): Elutes Internal Alkenes (2-Eicosene).[1] The steric bulk of the internal chain weakens the Ag-interaction.[1]

-

Fraction C (90:10 Hexane:Toluene or 2% Ether in Hexane): Elutes 1-Eicosene .[1] The accessible terminal double bond binds strongly, requiring a more polar modifier to displace it.[1]

-

-

Recovery: Evaporate solvents from Fraction C under reduced pressure.

Figure 2: Mechanistic basis of Argentation Chromatography.[1]

Protocol C: Low-Temperature Recrystallization

Objective: Final polishing and removal of trace silver ions or solvent residues.[1]

Scientific Rationale: While 1-Eicosene is a solid at room temperature, it is soft and waxy.[1] Crystallization from a polar solvent at low temperature ensures that any remaining non-polar oil (impurities) remains in the mother liquor.[1]

-

Solvent Choice: Acetone (polar, non-solvent for wax at low temp) or Ethanol.[1]

-

Dissolution: Dissolve the purified fraction in warm Acetone (

). Use approx 5mL solvent per gram of solid.[1] -

Cooling: Place the flask in a

freezer overnight. -

Filtration: 1-Eicosene will form white, varying plates/needles.[1] Filter rapidly using a chilled Buchner funnel.

-

Note: If the room is warm (

), the crystals may melt during filtration. Keep everything chilled.

-

-

Drying: Vacuum dry at ambient temperature (

) to remove solvent.[1]

Quality Control (QC) & Validation[1]

To ensure the protocol was successful, the following analytical methods are required:

| Method | Target Metric | Acceptance Criteria |

| GC-FID/MS | Purity & Chain Length | >99.0% Area; No peaks at retention times for C18/C22. |

| 1H-NMR | Isomer Specificity | Distinct multiplet at |

| Iodine Value | Unsaturation Degree | Theoretical: |

References

-

NIST Chemistry WebBook. 1-Eicosene Thermochemical Data. National Institute of Standards and Technology.[1] [Link][1]

-

Morris, L. J. (1966).[1] Separations of lipids by silver ion chromatography.[1][2][3] Journal of Lipid Research, 7(6), 717-732.[1] (Foundational text on Argentation mechanism).

-

Nikolova-Damyanova, B. (2018).[1] Silver Ion Chromatography of Lipids.[1][2][3] AOCS Lipid Library.[1] [Link]

Sources

High-Resolution GC-FID Analysis of 1-Eicosene: Protocol for Purity Assessment and Impurity Profiling

Abstract

This application note details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) protocol for the quantitative analysis of 1-Eicosene (C20H40), a linear alpha-olefin (LAO) critical in the synthesis of surfactants, lubricants, and oilfield drilling fluids. Due to its high boiling point (~340°C) and structural similarity to internal isomers, analysis requires a method that balances resolution with efficient elution. This guide provides a validated workflow using a 5% phenyl-arylene stationary phase, demonstrating high linearity (

Introduction

1-Eicosene is a long-chain terminal alkene.[1] Its reactivity at the double bond makes it a valuable precursor for polar derivatives used in drug delivery systems (lipid formulations) and industrial applications.

Analytical Challenges:

-

High Boiling Point: With a boiling point of 340°C (614 K), 1-Eicosene requires high-temperature GC methods to prevent carryover and ensure complete elution.

-

Isomer Resolution: Commercial synthesis of alpha-olefins often generates internal isomers (e.g., 3-Eicosene) and branched byproducts (vinylidenes). The method must resolve the terminal alkene (1-Eicosene) from these structurally similar impurities.

-

Sample Solubility: Being a solid at room temperature (MP ~28-30°C), proper solvent selection is critical to prevent precipitation in the autosampler.

Experimental Configuration

Instrument Setup

The analysis is performed on a standard GC-FID system (e.g., Agilent 8890 or Shimadzu GC-2030) equipped with a split/splitless inlet.

| Component | Specification | Rationale |

| Inlet | Split/Splitless S/SL | Split mode prevents column overload and improves peak shape for the major component.[2] |

| Liner | Ultra Inert, Split Liner with Glass Wool | Glass wool promotes vaporization of high-boiling hydrocarbons and traps non-volatile particulates.[2] |

| Detector | FID (Flame Ionization Detector) | Universal response for hydrocarbons; high linearity range ( |

| Autosampler | Liquid Injection | Precise volume injection (1.0 µL) reduces manual variability.[2] |

Column Selection

Recommended Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5, Rxi-5Sil MS).

-

Dimensions: 30 m

0.25 mm ID -

Why: A slightly polar phase (5% phenyl) provides better separation of olefin isomers compared to 100% dimethylpolysiloxane (DB-1), while maintaining the high thermal stability needed (up to 350°C) to elute C20.

Method Parameters & Optimization

The following parameters are optimized to minimize run time while maximizing resolution between the n-C20 alkane (potential impurity) and 1-Eicosene.

GC Conditions

| Parameter | Setting |

| Inlet Temperature | 300°C |

| Injection Mode | Split (Ratio 50:1) |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |

| Oven Program | Initial: 100°C (Hold 1 min) Ramp: 20°C/min to 320°C Final: 320°C (Hold 5 min) |

| Detector (FID) Temp | 340°C |

| FID Gases | |

| Run Time | ~17 minutes |

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from sample prep to data processing.

Figure 1: Analytical workflow for 1-Eicosene purity assessment.

Sample Preparation Protocol

Reagents

-

Solvent: n-Hexane (HPLC Grade or higher). Carbon Disulfide (

) is an alternative if analyzing broader hydrocarbon ranges (C5-C40) per ASTM D2887, but Hexane is safer for routine purity analysis. -

Reference Standard: 1-Eicosene standard (>99% purity).

Preparation Steps

-

Stock Solution (10 mg/mL):

-

Weigh 100 mg of 1-Eicosene into a 10 mL volumetric flask.

-

Note: If the sample is solid, gently warm the container to 35°C to liquefy before transfer.

-

Dilute to volume with n-Hexane.[6] Vortex for 30 seconds.

-

-

Working Standard (1 mg/mL):

-

Transfer 100 µL of Stock Solution into a GC vial.

-

Add 900 µL of n-Hexane. Cap and vortex.[7]

-

-

Blank Preparation:

-

Fill a GC vial with pure n-Hexane to check for solvent impurities.

-

Validation & Quality Control

This method is designed to be self-validating through the use of system suitability criteria.

System Suitability Criteria

Before analyzing samples, inject the Working Standard (1 mg/mL) 5 times.

-

Retention Time Stability: RSD < 0.1%.

-

Area Precision: RSD < 1.0%.[8]

-

Tailing Factor: 0.9 – 1.2 (Ideal for hydrocarbons; tailing indicates inlet activity).

Linearity and Range

Prepare calibration standards at 0.1, 0.5, 1.0, 2.0, and 5.0 mg/mL.

-

Acceptance:

.[8] -

Linear Range: The FID is linear over

range, but column capacity limits the upper end. Do not exceed 5 mg/mL in split 50:1 mode.

Typical Retention Times (Approximate)

| Compound | Retention Time (min) | Relative Retention (RRT) |

| n-Hexane (Solvent) | 2.5 | - |

| 1-Octadecene (C18 Impurity) | 9.8 | 0.89 |

| 1-Eicosene (Target) | 11.0 | 1.00 |

| n-Eicosane (C20 Alkane) | 11.2 | 1.02 |

| 1-Docosene (C22 Impurity) | 12.5 | 1.14 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |